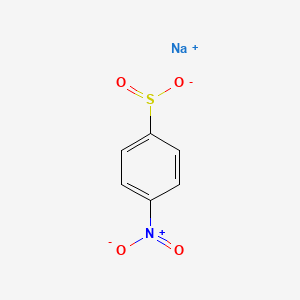
Sodium 4-nitrobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-nitrobenzene-1-sulfinate is an organic compound with the molecular formula C6H4NNaO4S. It is a sodium salt of 4-nitrobenzenesulfinic acid and is commonly used in various chemical reactions and industrial applications. This compound is known for its role as a versatile building block in the synthesis of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-nitrobenzene-1-sulfinate can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with sodium sulfite in the presence of sodium hydrogen carbonate. The reaction is typically carried out in an aqueous medium at elevated temperatures (70-80°C) for several hours . Another method involves the use of dimethyl sulfoxide and water at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in bulk quantities for use in various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-nitrobenzene-1-sulfinate undergoes several types of chemical reactions, including:
Reduction: It can be reduced to 4-aminobenzenesulfinic acid using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation: It can be oxidized to 4-nitrobenzenesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products Formed:
Reduction: 4-aminobenzenesulfinic acid.
Substitution: Various substituted benzenesulfinic acids.
Oxidation: 4-nitrobenzenesulfonic acid.
Scientific Research Applications
Sodium 4-nitrobenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of sulfonate groups in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. It can form various sulfur-containing compounds through S–S, N–S, and C–S bond-forming reactions . The compound can also participate in radical reactions, leading to the formation of sulfonyl radicals that can further react with other molecules.
Comparison with Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the nitro group.
Sodium 4-chlorobenzene-1-sulfinate: Similar in structure but has a chlorine atom instead of a nitro group.
Sodium 4-methylbenzene-1-sulfinate: Similar in structure but has a methyl group instead of a nitro group.
Uniqueness: Sodium 4-nitrobenzene-1-sulfinate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. The nitro group makes it a stronger electron-withdrawing group, enhancing its reactivity in various chemical reactions compared to its analogs.
Properties
IUPAC Name |
sodium;4-nitrobenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S.Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHKQSVGVMFKMR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15959-31-6 |
Source


|
| Record name | sodium 4-nitrobenzene-1-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2854565.png)

![5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2854570.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)

![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzenecarboxamide](/img/structure/B2854579.png)




![2-[6-(4-Chlorophenyl)sulfanylpyridazin-3-yl]-2-(2,4-dichlorophenyl)acetonitrile](/img/structure/B2854585.png)
